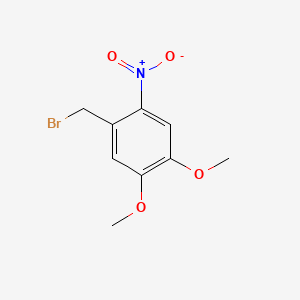

1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4/c1-14-8-3-6(5-10)7(11(12)13)4-9(8)15-2/h3-4H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKFEYNZISYRRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CBr)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201579 | |

| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53413-67-5 | |

| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053413675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dimethoxy-2-nitrobenzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a key reagent in medicinal chemistry and materials science.

Core Chemical and Physical Properties

This compound, also known as 4,5-Dimethoxy-2-nitrobenzyl bromide or 6-Nitroveratryl bromide, is a crystalline solid notable for its utility as a photolabile protecting group.[1] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 53413-67-5[3][4] |

| Molecular Formula | C₉H₁₀BrNO₄[1][2] |

| SMILES | COC1=C(C=C(C(=C1)CBr)--INVALID-LINK--[O-])OC[2] |

| InChI Key | UEKFEYNZISYRRH-UHFFFAOYSA-N[2][3] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 276.08 g/mol [2][3][4] |

| Melting Point | 131-133 °C (lit.)[3][4] |

| Boiling Point | 372.3±37.0 °C (Predicted)[1] |

| Density | 1.544 (Predicted)[1] |

| Appearance | Yellow to brown crystalline powder or needles[1] |

| Topological Polar Surface Area | 64.3 Ų[2] |

| XLogP3-AA | 2.3[2] |

Synthesis and Reactivity

The synthesis of this compound has been reported starting from reagents like 6-nitroveratraldehyde or 4,5-dimethoxy-2-nitrobenzyl alcohol.[1][5] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is central to its function, acting as a photolabile protecting group in caging technology for the development of pro-drugs.[1][3][5]

Experimental Synthesis Protocol

A common synthesis method involves the bromination of 4,5-dimethoxy-2-nitrobenzenemethanol.[1]

-

Step 1: Reaction Setup A solution of 4,5-dimethoxy-2-nitrobenzenemethanol (10.7 g, 50.0 mmol) in tetrahydrofuran (THF, 200 mL) is prepared under a nitrogen atmosphere.[1] A THF solution (100 mL) containing phosphorus tribromide (27.1 g, 100.0 mmol) is added slowly and dropwise to the stirring alcohol solution.[1]

-

Step 2: Reaction and Workup The reaction mixture is stirred overnight. The THF is then removed by distillation under reduced pressure.[1] The resulting residue is partitioned with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to separate the organic layer.[1]

-

Step 3: Purification The organic layer is washed with saturated aqueous NaHCO₃ and dried with anhydrous magnesium sulfate (MgSO₄).[1] After filtration, the solvent is evaporated to yield a dark yellow oil. This crude product is purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient from 4:1 to 3:1).[1]

-

Step 4: Final Product Concentration of the fractions containing the product yields this compound as a bright yellow solid (11.8 g, 86% yield).[1]

Below is a workflow diagram illustrating this synthesis process.

Applications in Research and Drug Development

The primary application of this compound stems from its 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, which is a well-established photolabile protecting group, often referred to as a "caging" group.[3][5] This technology allows for the synthesis of biologically inactive "caged" molecules that can be activated at a specific time and location by exposure to light, providing precise spatiotemporal control over the release of an active compound.

Key Applications Include:

-

Caged Compounds: It is a suitable reagent for synthesizing caged molecules, such as N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine, a caged vanilloid.[1]

-

Pro-drug Development: The DMNB group is used in caging technology to develop pro-drugs that can be activated by light.[3][5]

-

Synthesis of Intermediates: It serves as a reagent in the synthesis of various complex molecules, including:

Safety and Handling

This compound is a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Pictogram | GHS05 | Corrosion[3] |

| Signal Word | Danger | [3] |

| Hazard Codes | H314 | Causes severe skin burns and eye damage[2][3] |

| Precautionary Codes | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [3] |

| Hazard Class | 8 | Corrosive substances[1] |

| Packing Group | III | [1] |

Handling Recommendations:

-

Handle in a well-ventilated area.[7]

-

Wear suitable personal protective equipment (PPE), including gloves, eye shields, and face shields.[3][7]

-

Avoid contact with skin and eyes.[7] This compound is a lachrymator.[1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place under an inert gas (like Argon or Nitrogen) at 2-8°C.[1][7]

References

- 1. 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE | 53413-67-5 [chemicalbook.com]

- 2. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | C9H10BrNO4 | CID 3016812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,5-Dimethoxy-2-nitrobenzyl bromide 97 53413-67-5 [sigmaaldrich.com]

- 4. 4,5-Dimethoxy-2-nitrobenzyl bromide 97 53413-67-5 [sigmaaldrich.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. 4,5-二甲氧基-2-硝基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene (CAS Number: 53413-67-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a key reagent in photolabile protecting group chemistry. This document details its chemical properties, synthesis, applications in creating "caged" compounds, and the underlying photochemical principles.

Chemical and Physical Properties

This compound, also known as 4,5-dimethoxy-2-nitrobenzyl bromide (DMNBB) or 6-nitroveratryl bromide, is a crystalline solid at room temperature.[1] Its core utility lies in the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety, which serves as a photolabile protecting group.[2] This functionality is central to "caging" technology, a method used to develop pro-drugs and other photoactivatable molecules.[2]

| Property | Value | Reference |

| CAS Number | 53413-67-5 | [3] |

| Molecular Formula | C₉H₁₀BrNO₄ | [3] |

| Molecular Weight | 276.08 g/mol | [3] |

| Melting Point | 131-133 °C | [4] |

| Appearance | Yellow to brown crystalline powder or needles | [5] |

| Solubility | Soluble in DMSO with gentle warming |

Spectroscopic Data:

Synthesis of this compound

The synthesis of this compound has been reported via different routes, primarily starting from 6-nitroveratraldehyde or 4,5-dimethoxy-2-nitrobenzyl alcohol.[2]

Experimental Protocol: Synthesis from 4,5-dimethoxy-2-nitrobenzyl alcohol

This protocol is based on a literature-decsribed method.

Materials:

-

4,5-dimethoxy-2-nitrobenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 4,5-dimethoxy-2-nitrobenzyl alcohol in THF under a nitrogen atmosphere.

-

Slowly add a solution of phosphorus tribromide in THF to the stirring solution.

-

Allow the reaction to proceed overnight.

-

Remove the THF by distillation under reduced pressure.

-

Partition the residue with saturated aqueous NaHCO₃ and separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate to obtain a crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Combine the product-containing fractions and concentrate to yield this compound.

A reported yield for a similar synthesis starting from 6-nitroveratraldehyde is 86%.

Application in the Synthesis of "Caged" Compounds

The primary application of this compound is in the synthesis of "caged" compounds. The DMNB group is introduced to a biologically active molecule to render it inert. Subsequent irradiation with UV light cleaves the DMNB group, releasing the active molecule with high spatiotemporal control.[1][6]

General Experimental Protocol for Caging a Molecule (e.g., a carboxylic acid):

-

Dissolve the molecule to be "caged" in an appropriate solvent (e.g., DMF).

-

Add a non-nucleophilic base (e.g., DBU or a proton sponge) to deprotonate the functional group to be caged.

-

Add a solution of this compound in the same solvent.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by quenching with a suitable reagent (e.g., water or a mild acid), followed by extraction with an organic solvent.

-

Purify the "caged" compound using column chromatography or recrystallization.

Examples of molecules that can be "caged" using this reagent include:

-

N-(4,5-dimethoxy-2-nitrobenzyl)vanillylamine (a caged vanilloid)

-

4-(4′,5′-dimethoxy-2-nitrobenzyloxy)benzaldehyde (a DMNB-caged aldehyde)

-

Caged derivatives of pyridostatin

-

Photosensitive polyimides

-

Caged β-ecdysone

-

Serine

dot

Caption: Workflow for the synthesis and application of this compound.

Photochemical Release Mechanism

The cleavage of the DMNB protecting group is a light-induced intramolecular redox reaction, often described as a Norrish Type II reaction.[1][6] Upon absorption of a photon (typically in the UV-A range, ~350-405 nm), the nitro group is excited.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[7] This intermediate then rearranges to release the protected molecule and forms 2-nitroso-4,5-dimethoxybenzaldehyde as a byproduct.[1][8] It is important to note that the photolysis byproducts can be fluorescent, which may interfere with certain biological imaging applications.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | C9H10BrNO4 | CID 3016812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. 4,5-Dimethoxy-2-nitrobenzyl bromide, 97% | Fisher Scientific [fishersci.ca]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br)

This guide provides a comprehensive overview of 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br), a key reagent in the field of photolabile protecting groups, often referred to as "caging" technology. Its contents are tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Structural and Chemical Properties

4,5-Dimethoxy-2-nitrobenzyl bromide, also known as 6-nitroveratryl bromide, is a substituted toluene derivative. The presence of the nitro group in the ortho position to the bromomethyl group, along with the two methoxy groups on the aromatic ring, are crucial for its utility as a photolabile protecting group.[1][2]

Chemical Structure

The chemical structure of DMNB-Br is characterized by a benzene ring substituted with a bromomethyl group, a nitro group, and two methoxy groups.

Molecular Formula: C₉H₁₀BrNO₄[1][3]

Structure:

Caption: Chemical structure of 4,5-Dimethoxy-2-nitrobenzyl bromide.

Physicochemical Data

A summary of the key physicochemical properties of DMNB-Br is presented in the table below for easy reference.

| Property | Value | References |

| Molecular Weight | 276.08 g/mol | [1][3][4] |

| Melting Point | 131-133 °C | [1][2][5] |

| Appearance | Bright yellow solid | [1] |

| CAS Number | 53413-67-5 | [1][3][4] |

| Linear Formula | O₂NC₆H₂(OCH₃)₂CH₂Br | [4][5] |

| InChI Key | UEKFEYNZISYRRH-UHFFFAOYSA-N | [2][5] |

| SMILES String | COc1cc(CBr)c(cc1OC)--INVALID-LINK--=O | [2][5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of DMNB-Br. The following techniques are commonly used:

-

¹H NMR: Proton Nuclear Magnetic Resonance provides information on the hydrogen atoms in the molecule.

-

¹³C NMR: Carbon-13 Nuclear Magnetic Resonance provides information on the carbon skeleton.

-

IR Spectroscopy: Infrared Spectroscopy helps in identifying the functional groups present.

-

Raman Spectroscopy: Provides complementary information to IR spectroscopy.

Spectra for DMNB-Br are available in public databases such as SpectraBase.[6]

Synthesis of 4,5-Dimethoxy-2-nitrobenzyl bromide

DMNB-Br can be synthesized from commercially available starting materials. A common synthetic route involves the bromination of 4,5-dimethoxy-2-nitrobenzenemethanol.[1]

Experimental Protocol: Synthesis from 4,5-dimethoxy-2-nitrobenzenemethanol

This protocol outlines a laboratory-scale synthesis of DMNB-Br.

Materials:

-

4,5-dimethoxy-2-nitrobenzenemethanol

-

Phosphorus tribromide (PBr₃)

-

Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4,5-dimethoxy-2-nitrobenzenemethanol (1 equivalent) in THF under a nitrogen atmosphere.

-

Slowly add a solution of phosphorus tribromide (2 equivalents) in THF to the stirring solution.

-

Allow the reaction mixture to stir overnight at room temperature.

-

Remove the THF by distillation under reduced pressure.

-

Partition the residue with saturated aqueous NaHCO₃ and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer and wash it with saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate to obtain a crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Concentrate the fractions containing the product to yield 4,5-Dimethoxy-2-nitrobenzyl bromide as a bright yellow solid.[1]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of DMNB-Br.

Applications in Research and Drug Development

The primary application of DMNB-Br is in the synthesis of "caged" compounds. The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group acts as a photolabile protecting group that can be cleaved with UV light, releasing the active molecule.[1][2] This allows for precise spatial and temporal control over the release of biologically active substances.

Key Applications:

-

Caged Prodrugs: DMNB-Br is used to synthesize prodrugs that are inactive until irradiated with light, allowing for targeted drug delivery.[1][2]

-

Photosensitive Polyimides: It is used in the development of photosensitive polymers.[4]

-

Caged Signaling Molecules: Researchers use DMNB-Br to "cage" neurotransmitters, nucleotides, and other signaling molecules to study cellular processes with high precision.

-

Synthesis of Intermediates: It serves as a reagent in the synthesis of various complex organic molecules.[1][4]

Mechanism of Photolysis (Caging/Uncaging):

The DMNB group is attached to a functional group of a molecule of interest, rendering it inactive. Upon irradiation with UV light (typically around 350-400 nm), a photochemical reaction occurs, leading to the cleavage of the DMNB group and the release of the active molecule.

References

6-Nitroveratryl Bromide Photolabile Protecting Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-nitroveratryl (NV) moiety, and its reactive precursor 6-nitroveratryl bromide (NVB), represents a cornerstone in the field of photolabile protecting groups (PPGs). This technical guide provides a comprehensive overview of the NVB protecting group, including its photochemical properties, detailed experimental protocols for its application, and its use in sophisticated biological and chemical systems.

Core Concepts and Properties

The 6-nitroveratryl group, also known as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is a light-sensitive chemical entity used to temporarily block a functional group in a molecule.[1][2] Irradiation with ultraviolet (UV) light cleaves the protecting group, releasing the active molecule with high spatial and temporal precision.[3] This "uncaging" process is invaluable in a multitude of research areas, from fundamental biology to drug delivery.[1]

The key features of the 6-nitroveratryl protecting group include:

-

Photochemical Reactivity: The photocleavage mechanism is initiated by the absorption of a photon, leading to an excited singlet state.[1] This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, ultimately leading to the release of the caged molecule and the formation of a 6-nitrosoveratraldehyde byproduct.[4]

-

Wavelength Specificity: Nitroveratryl-caged compounds typically absorb light in the near-UV range, with absorption maxima often around 350 nm.[5][6] This allows for selective uncaging with minimal damage to biological systems, which are generally less sensitive to this wavelength range.[3]

-

Versatility: The 6-nitroveratryl bromide precursor is a versatile reagent for the protection of a wide range of functional groups, including carboxylic acids, alcohols, amines, and thiols.[1][7][8]

Quantitative Photochemical Data

The efficiency of the photocleavage process is paramount for the successful application of any photolabile protecting group. The following table summarizes key quantitative data for several 6-nitroveratryl derivatives.

| Derivative | Caged Molecule | Wavelength (nm) | Quantum Yield (Φ) | Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Reference(s) |

| α-Carboxy-6-nitroveratryl (αCNV) | Carboxylic Acids | >300 | 0.17 | - | [1][7][9] |

| α-Carboxy-6-nitroveratryl (αCNV) | Tyrosine | >300 | 0.19 | - | [1][10] |

| 6-ortho-Nitroveratryl | Inositol-1,4,5-trisphosphate (IP₃) | 350 | 0.12 | 5000 | [5][6] |

| 4,5-Dimethoxy-2-nitrobenzyl | Phenylephrine | 300-350 | 0.05-0.28 | - | [1] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful implementation of caging and uncaging strategies.

Protocol 1: Protection of a Carboxylic Acid with 6-Nitroveratryl Bromide

This protocol describes a general method for the esterification of a carboxylic acid using 6-nitroveratryl bromide.

Materials:

-

Carboxylic acid of interest

-

6-Nitroveratryl bromide (4,5-Dimethoxy-2-nitrobenzyl bromide)

-

Cesium carbonate (Cs₂CO₃) or Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

-

Base Addition: Add cesium carbonate (1.5 eq) or DIPEA (1.5 eq) to the solution and stir for 10-15 minutes at room temperature to form the carboxylate salt.

-

Alkylation: Add 6-nitroveratryl bromide (1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed. This may take several hours to overnight.

-

Work-up:

-

Quench the reaction by adding water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-nitroveratryl ester.

Protocol 2: Photolytic Cleavage (Uncaging) of a 6-Nitroveratryl Protected Compound

This protocol outlines a general procedure for the light-induced removal of the 6-nitroveratryl protecting group.

Materials:

-

6-Nitroveratryl-caged compound

-

Appropriate solvent (e.g., acetonitrile, methanol, or aqueous buffer compatible with the substrate)

-

UV lamp with an output centered around 365 nm (e.g., a medium-pressure mercury lamp)

-

Quartz reaction vessel or cuvette

-

Scavenger (optional, e.g., dithiothreitol (DTT) or semicarbazide)[8]

Procedure:

-

Solution Preparation: Prepare a solution of the 6-nitroveratryl-caged compound in the chosen solvent. The concentration will depend on the extinction coefficient of the compound and the desired amount of released substrate.

-

Scavenger Addition (Optional): If the 6-nitrosoveratraldehyde byproduct is expected to interfere with the experiment, a scavenger can be added to the solution. For example, dithiothreitol can be used to reduce the nitroso group.[8]

-

Irradiation:

-

Place the solution in a quartz reaction vessel.

-

Irradiate the solution with a UV lamp (e.g., at 365 nm). The irradiation time will depend on the quantum yield of the caged compound, the intensity of the light source, and the concentration of the sample.

-

Monitor the progress of the photolysis by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, by observing the disappearance of the starting material and the appearance of the uncaged product.

-

-

Analysis: Analyze the reaction mixture to confirm the release of the desired compound and to quantify the yield of the uncaging reaction.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate common experimental workflows and signaling pathways where the 6-nitroveratryl photolabile protecting group is a key component.

Caption: Solid-Phase Peptide Synthesis with a Photolabile Side Chain.

Caption: GPCR signaling initiated by photorelease of a caged ligand.

Conclusion

The 6-nitroveratryl bromide photolabile protecting group remains a powerful and versatile tool in chemistry and biology. Its well-characterized photochemical properties, coupled with established protocols for its introduction and removal, enable precise control over the release of a wide array of molecules. The ability to initiate biological processes with a pulse of light opens up exciting avenues for research in areas such as neuroscience, cell signaling, and drug delivery. As our understanding of complex biological systems grows, the demand for sophisticated tools like the 6-nitroveratryl protecting group will undoubtedly continue to expand.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid phase peptide synthesis: new resin and new protecting group. [researchspace.ukzn.ac.za]

- 5. scholars.mssm.edu [scholars.mssm.edu]

- 6. Synthesis and two-photon photolysis of 6-(ortho-nitroveratryl)-caged IP3 in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photorelease of tyrosine from α-carboxy-6-nitroveratryl (αCNV) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of o-nitrobenzyl photolabile protecting groups

An In-depth Technical Guide to the Mechanism of o-Nitrobenzyl Photolabile Protecting Groups

Introduction

The ortho-nitrobenzyl (oNB) group is a cornerstone of photochemistry, serving as one of the most widely utilized photolabile protecting groups (PPGs), often referred to as "caging" groups.[1] These groups allow for the temporary inactivation of a biologically active molecule, which can then be released with precise spatial and temporal control upon exposure to light.[2][3] This capability is invaluable in a multitude of research areas, including drug delivery, materials science, chemical biology, and the synthesis of complex biomolecules like peptides and oligonucleotides.[4][5][6] The mechanism of cleavage is a well-studied, multi-step photochemical process initiated by UV light, typically in the 300-400 nm range.[7][8] This guide provides a detailed examination of the core mechanism, factors influencing its efficiency, quantitative data, and the experimental protocols used in its application.

Core Photochemical Mechanism

The photodecomposition of o-nitrobenzyl protecting groups is generally understood to proceed through a mechanism analogous to a Norrish Type II reaction.[4] The process is initiated by the absorption of a photon, leading to an intramolecular hydrogen atom transfer and a series of rearrangements that culminate in the release of the protected substrate and the formation of an o-nitrosobenzaldehyde byproduct.[8][9]

The key steps are as follows:

-

Photoexcitation: Upon absorption of UV light (typically ~350 nm), the o-nitrobenzyl chromophore is promoted from its ground state (S₀) to an excited singlet state (S₁).[8]

-

Intersystem Crossing: The excited singlet state can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁). While photolysis can proceed from the singlet manifold, the triplet state is often a key intermediate.[8][10]

-

Intramolecular Hydrogen Abstraction: From the excited state, an intramolecular hydrogen atom transfer occurs from the benzylic carbon to one of the oxygen atoms of the ortho-nitro group.[11] This is the rate-determining step and results in the formation of a transient diradical species.[4]

-

Formation of the aci-Nitro Intermediate: The diradical rapidly rearranges to form a key intermediate known as an aci-nitro species.[4][8][12]

-

Cyclization and Rearrangement: The aci-nitro intermediate undergoes a cyclization reaction to form a five-membered ring bicyclic intermediate.[10] This intermediate is unstable and rapidly rearranges.

-

Cleavage and Product Formation: The rearrangement leads to the cleavage of the bond connecting the benzylic carbon to the protected substrate (the leaving group). This step releases the active molecule and forms the primary byproduct, o-nitrosobenzaldehyde.[8][9]

References

- 1. benchchem.com [benchchem.com]

- 2. nathan.instras.com [nathan.instras.com]

- 3. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. seas.upenn.edu [seas.upenn.edu]

- 8. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to the Spectroscopic Properties of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties, synthesis, and applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene. This compound is a crucial reagent in organic synthesis, particularly valued for its role as a photolabile protecting group.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a baseline for its characterization.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₄ |

| Molecular Weight | 276.08 g/mol |

| Appearance | Yellow to brown crystalline powder or needles |

| Melting Point | 131-133 °C (lit.) |

| CAS Number | 53413-67-5 |

Spectroscopic Analysis

While public databases confirm the existence of NMR and IR spectra for this compound, specific, publicly available quantitative data with detailed peak assignments is limited. The data presented below is based on typical spectral regions for the functional groups present in the molecule.

Table 2: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 1H | Ar-H |

| ~7.2 | s | 1H | Ar-H |

| ~4.8 | s | 2H | -CH₂Br |

| ~3.9 | s | 3H | -OCH₃ |

| ~3.9 | s | 3H | -OCH₃ |

Table 3: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~153 | Ar-C-OCH₃ |

| ~148 | Ar-C-OCH₃ |

| ~140 | Ar-C-NO₂ |

| ~129 | Ar-C |

| ~112 | Ar-CH |

| ~108 | Ar-CH |

| ~56 | -OCH₃ |

| ~56 | -OCH₃ |

| ~30 | -CH₂Br |

Table 4: Infrared (IR) Spectroscopy Peak Assignments (Predicted)

| Frequency (cm⁻¹) | Functional Group |

| 3100-3000 | C-H (aromatic) |

| 2950-2850 | C-H (aliphatic) |

| 1580-1600 | C=C (aromatic) |

| 1530-1500 | N-O (nitro group, asymmetric stretch) |

| 1350-1330 | N-O (nitro group, symmetric stretch) |

| 1270-1200 | C-O (aryl ether) |

| 690-550 | C-Br |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 275/277 | [M]⁺ molecular ion peaks (due to Br isotopes) |

| 196 | [M-Br]⁺ |

Experimental Protocols

Synthesis of this compound

A reported synthesis for this compound starts from 6-nitroveratraldehyde.[1] Another common method involves the bromination of 4,5-dimethoxy-2-nitrotoluene. A general procedure is as follows:

-

A solution of 4,5-dimethoxy-2-nitrobenzenemethanol in a suitable solvent (e.g., THF) is prepared under an inert atmosphere (e.g., nitrogen).[1]

-

A brominating agent, such as phosphorus tribromide, is added dropwise to the solution.[1]

-

The reaction mixture is stirred, typically overnight, to ensure complete conversion.[1]

-

The solvent is removed under reduced pressure.[1]

-

The residue is then worked up, often involving partitioning between an organic solvent and an aqueous solution (like saturated sodium bicarbonate) to neutralize any remaining acid.[1]

-

The organic layer is washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is evaporated.[1]

-

Purification is typically achieved by silica gel column chromatography to yield the final product as a bright yellow solid.[1]

Spectroscopic Characterization

Standard spectroscopic techniques are employed for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film on a salt plate. Attenuated Total Reflectance (ATR) is another common technique.

-

Mass Spectrometry (MS): Mass spectra are typically acquired using electron ionization (EI) or electrospray ionization (ESI) techniques to determine the molecular weight and fragmentation pattern of the compound.

Workflow and Applications

Synthesis Workflow

The synthesis of this compound is a multi-step process that can be visualized as follows:

Application as a Photolabile Protecting Group

This compound is widely used to install the 4,5-dimethoxy-2-nitrobenzyl (DMNB) photolabile protecting group onto various functional groups, such as alcohols, amines, and carboxylic acids. This "caged" molecule is stable until irradiated with UV light, which then releases the active molecule.

This controlled release is highly valuable in various research areas, including drug delivery, neuroscience, and cell biology, where the precise timing and location of a molecule's activity are critical.

References

Stability and Storage of 4,5-Dimethoxy-2-nitrobenzyl bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4,5-Dimethoxy-2-nitrobenzyl bromide. Understanding the stability profile of this compound is critical for its effective use, particularly due to its application as a photolabile protecting group in the synthesis of caged compounds. This guide summarizes key stability data, details experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Core Stability Profile

4,5-Dimethoxy-2-nitrobenzyl bromide is a crystalline solid that is known to be sensitive to several environmental factors, primarily light, moisture, and high temperatures. Its stability is a crucial consideration for maintaining its purity and reactivity in research and drug development applications. The compound is generally stable when stored under recommended conditions, which include a cool, dry, and dark environment.

Incompatible Materials and Conditions

To ensure the stability of 4,5-Dimethoxy-2-nitrobenzyl bromide, it is imperative to avoid contact with the following:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Excessive heat

-

Moisture

-

Light

Quantitative Stability Data

| Condition | Parameter | Expected Stability | Primary Degradation Pathway |

| Temperature | -20°C | High | Minimal degradation |

| 4°C | Good | Slow degradation over extended periods | |

| Room Temperature (20-25°C) | Moderate | Gradual degradation, accelerated by humidity and light | |

| >30°C | Low | Accelerated degradation | |

| Light | Dark | High | Minimal degradation |

| Ambient Light | Low | Photodegradation | |

| UV Light (e.g., 365 nm) | Very Low | Rapid photodegradation | |

| Humidity | Dry (inert atmosphere) | High | Minimal degradation |

| Ambient Humidity | Moderate to Low | Hydrolysis to 4,5-Dimethoxy-2-nitrobenzyl alcohol | |

| pH | Neutral (in aprotic solvents) | Good | - |

| Acidic | Low | Potential for acid-catalyzed hydrolysis or other reactions | |

| Basic | Low | Potential for base-catalyzed hydrolysis or other reactions |

Experimental Protocols for Stability Assessment

To determine the specific stability profile of 4,5-Dimethoxy-2-nitrobenzyl bromide under various conditions, a comprehensive stability testing protocol should be implemented. The following are examples of key experimental protocols.

Photostability Testing (Adapted from ICH Q1B Guidelines)

-

Sample Preparation:

-

Prepare two sets of samples of solid 4,5-Dimethoxy-2-nitrobenzyl bromide in chemically inert, transparent containers.

-

Prepare a "dark control" by wrapping one set of containers completely in aluminum foil.

-

-

Light Exposure:

-

Place both sets of samples in a photostability chamber.

-

Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

-

-

Analysis:

-

At predetermined time points, withdraw samples from both the exposed and dark control groups.

-

Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the purity of 4,5-Dimethoxy-2-nitrobenzyl bromide and the presence of any degradants.

-

Accelerated Stability Testing (Thermal and Humidity Stress)

-

Sample Preparation:

-

Place samples of 4,5-Dimethoxy-2-nitrobenzyl bromide in controlled environment chambers at various temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/ambient RH, 60°C/ambient RH).

-

-

Time Points:

-

Withdraw samples at specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

-

-

Analysis:

-

Analyze the samples by HPLC to quantify the remaining 4,5-Dimethoxy-2-nitrobenzyl bromide and identify and quantify any degradation products.

-

The degradation kinetics can be modeled to predict the shelf-life under different storage conditions.

-

Visualizing Degradation and Experimental Workflow

To better understand the chemical transformations and the process of stability assessment, the following diagrams are provided.

Caption: Primary degradation pathways of 4,5-Dimethoxy-2-nitrobenzyl bromide.

Caption: Experimental workflow for stability testing.

Recommended Storage Conditions

Based on the known stability profile, the following storage conditions are recommended for 4,5-Dimethoxy-2-nitrobenzyl bromide to ensure its long-term integrity:

-

Temperature: For long-term storage, refrigeration at 2-8°C is recommended. For short-term storage, room temperature (20-25°C) in a controlled environment is acceptable.

-

Light: The compound must be protected from light. Store in an amber or opaque container.

-

Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Location: Store in a dry, well-ventilated area away from incompatible materials.

By adhering to these storage and handling guidelines, researchers, scientists, and drug development professionals can ensure the stability and reliability of 4,5-Dimethoxy-2-nitrobenzyl bromide for their applications.

An In-Depth Technical Guide on the Safety and Handling of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and core applications of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene (CAS: 53413-67-5), a critical reagent in modern chemical biology and drug development. Adherence to the safety protocols outlined herein is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical Identification and Physical Properties

This compound is a derivative of nitrobenzene widely recognized for its utility as a photolabile protecting group, often referred to as a "caging" agent.[1][2] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [3][4] |

| Synonyms | 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNBB), 6-Nitroveratryl bromide | [1][4][5] |

| CAS Number | 53413-67-5 | [1][4][5] |

| Molecular Formula | C₉H₁₀BrNO₄ | [4][5] |

| Molecular Weight | 276.08 g/mol | [2][4][5] |

| Appearance | Yellow to brown crystalline powder or needles | [5] |

| Melting Point | 131-133 °C | [1][5] |

| Boiling Point | 372.3 °C at 760 mmHg | [5] |

| Flash Point | 179 °C | [5] |

| Density | 1.544 g/cm³ | [5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance and demands careful handling. The primary hazards are related to its corrosive nature.[1]

| Hazard Classification | Category | GHS Pictogram | Signal Word | Hazard Statement | Reference |

| Skin Corrosion/Irritation | Sub-category 1B | GHS05 (Corrosion) | Danger | H314: Causes severe skin burns and eye damage | [1][2][3][4][6] |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | [1][3][4][6] |

Safe Handling, Storage, and Personal Protection

Strict adherence to safety protocols is mandatory when working with this chemical. This includes the use of appropriate engineering controls and personal protective equipment (PPE).

Engineering Controls & Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a certified chemical fume hood.[3][5]

-

Dust and Aerosol Prevention: Avoid the formation of dust and aerosols during handling.[3][5]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3][5]

-

General Hygiene: Wash hands thoroughly after handling. Contaminated clothing should be washed before reuse.[3]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields (conforming to EN 166 or NIOSH standards) and a face shield.[1][3]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber, inspected prior to use) and fire/flame-resistant laboratory coats.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with a Type P3 (EN 143) filter cartridge.[1][3]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]

-

Keep apart from foodstuff containers or incompatible materials.[3][5]

-

The designated storage class is 8A, for combustible and corrosive hazardous materials.[1][2]

Caption: General laboratory workflow for safely handling hazardous chemicals.

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of exposure or accidental release.

| Situation | First-Aid Protocol | Reference |

| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Seek immediate emergency medical help. | [3][6] |

| If on Skin | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention. | [3][6] |

| If in Eyes | Rinse cautiously and immediately with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical help. | [3][5][6] |

| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice. | [3][5][6] |

Accidental Release: Evacuate personnel to a safe area.[3] Wear full PPE.[3] Remove all ignition sources and use spark-proof tools.[3] Sweep up the material, place it in a suitable closed container, and arrange for disposal.[3][6]

Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7] Firefighters should wear self-contained breathing apparatus. Thermal decomposition can lead to the release of irritating gases and vapors.[6]

Toxicological and Ecological Information

While this compound is known to be corrosive, detailed toxicological and ecological data are not widely available in public databases.

-

Toxicological Information: No specific data on acute toxicity (LD50/LC50), carcinogenicity, or mutagenicity are available.[8] The primary known health effect is severe skin and eye damage upon contact.[3][4]

-

Ecological Information: There is no available data regarding the compound's persistence, degradability, bioaccumulative potential, or mobility in soil.[8] It should not be released into the environment or sewer systems.[6][8]

Experimental Protocols and Applications

Primary Application: Photolabile Protecting Group ("Caged" Compounds)

The principal application of this compound is in the synthesis of "caged" compounds.[1][2] The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety is attached to a functional group of a bioactive molecule (e.g., an acid, alcohol, or amine), rendering it temporarily inactive. The original molecule can be rapidly and specifically released by photolysis with UV light (typically ~350-365 nm), allowing for precise spatial and temporal control over biological processes in research settings.[1]

Caption: The 'caging' and 'uncaging' process using a photolabile group.

Example Synthesis Protocol for a Related Compound

While a specific protocol for this compound is proprietary to manufacturers, a general method for the free-radical bromination of a similar benzylic methyl group can be adapted from the literature.[9] The following is an illustrative protocol for the synthesis of 1-(bromomethyl)-4-methoxy-2-nitrobenzene.

Reaction: 4-methoxy-1-methyl-2-nitrobenzene → 1-(bromomethyl)-4-methoxy-2-nitrobenzene

Materials:

-

4-methoxy-1-methyl-2-nitrobenzene

-

N-bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) as a radical initiator

-

Anhydrous α,α,α-trifluorotoluene (or similar non-polar solvent like CCl₄)

-

400-W sunlamp or similar high-intensity light source

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting material (1.0 eq) and N-bromosuccinimide (1.1 eq) in the dry solvent.

-

Initiation: Add a catalytic amount of AIBN (approx. 0.03 eq) to the mixture.

-

Reaction: Vigorously stir the mixture and reflux it under strong illumination from the sunlamp for approximately 6 hours. Monitor the reaction progress using TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Purification: Concentrate the filtrate under reduced pressure to yield a crude product. Purify the residue using column chromatography (e.g., with a hexane/benzene or hexane/ethyl acetate gradient) to obtain the pure product.[9]

Caption: A typical workflow for free-radical benzylic bromination.

Disposal Considerations

-

Product: Excess and expired materials should be offered to a licensed hazardous material disposal company.[7] The material may be disposed of by controlled incineration with flue gas scrubbing.[8]

-

Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[8]

This guide is intended for trained professionals and should be used in conjunction with a comprehensive, institution-specific risk assessment and the official Safety Data Sheet (SDS) provided by the manufacturer.

References

- 1. 4,5-二甲氧基-2-硝基溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 4,5-Dimethoxy-2-nitrobenzyl bromide 97 53413-67-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | C9H10BrNO4 | CID 3016812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. fishersci.be [fishersci.be]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. echemi.com [echemi.com]

- 9. rsc.org [rsc.org]

Synthesis of 1-(Bromomethyl)-4,5-dimethoxy-2-nitrobenzene from 6-nitroveratraldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene, a key building block in medicinal chemistry, particularly in the development of photolabile protecting groups for pro-drug applications. The synthesis commences from the readily available starting material, 6-nitroveratraldehyde, and proceeds through a two-step sequence involving reduction followed by bromination.

Synthetic Pathway Overview

The synthesis of this compound from 6-nitroveratraldehyde is a straightforward and efficient process. The first step involves the selective reduction of the aldehyde functionality of 6-nitroveratraldehyde to a primary alcohol, yielding (4,5-dimethoxy-2-nitrophenyl)methanol. This transformation is typically achieved using a mild reducing agent such as sodium borohydride. The subsequent step involves the conversion of the benzylic alcohol to the corresponding bromide using a suitable brominating agent, such as phosphorus tribromide, to afford the final product.

Experimental Protocols

Step 1: Synthesis of (4,5-dimethoxy-2-nitrophenyl)methanol

This procedure outlines the reduction of 6-nitroveratraldehyde to (4,5-dimethoxy-2-nitrophenyl)methanol.

Materials:

-

6-Nitroveratraldehyde (2-nitro-4,5-dimethoxybenzaldehyde)

-

Ethanol

-

Sodium borohydride

-

Water

Procedure:

-

A solution of 1011 g of 6-nitroveratraldehyde in 10 L of ethanol containing 94.8 mL of water is prepared in a suitable reaction vessel equipped with a stirrer.

-

A solution of 57 g of sodium borohydride in 2 L of absolute ethanol is added to the stirred solution of the aldehyde over a period of 1 hour.

-

The reaction mixture is then heated to 40°C for 2.5 hours.

-

After the reaction is complete, the mixture is cooled to 5°C.

-

The resulting solid precipitate is collected by filtration.

-

The collected solid is washed sequentially with 4 L of cold denatured ethanol and 8 L of cold water.

-

The product is dried in a vacuum oven at 50°C to yield (4,5-dimethoxy-2-nitrophenyl)methanol.[1]

Step 2: Synthesis of this compound

This procedure details the bromination of (4,5-dimethoxy-2-nitrophenyl)methanol to the final product.

Materials:

-

(4,5-dimethoxy-2-nitrophenyl)methanol

-

Phosphorus tribromide

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a reaction vessel under a nitrogen atmosphere, a solution of 10.7 g (50.0 mmol) of (4,5-dimethoxy-2-nitrophenyl)methanol in 200 mL of anhydrous THF is prepared with stirring.

-

A solution of 27.1 g (100.0 mmol) of phosphorus tribromide in 100 mL of anhydrous THF is added slowly and dropwise to the alcohol solution through a dosing funnel.

-

The reaction mixture is stirred overnight at room temperature.

-

The THF is removed by distillation under reduced pressure.

-

The residue is partitioned with saturated aqueous sodium bicarbonate. The organic layer is separated.

-

The organic layer is washed again with saturated aqueous NaHCO₃ and then dried over anhydrous MgSO₄ or Na₂SO₄.

-

After filtration, the filtrate is concentrated to give a dark yellow oil.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient (from 4:1 to 3:1) as the eluent.

-

Concentration of the fractions containing the product yields this compound as a bright yellow solid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis.

| Step | Reactant | Product | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1 | 6-Nitroveratraldehyde | (4,5-dimethoxy-2-nitrophenyl)methanol | Sodium borohydride | Ethanol | 56.5[1] | 145-148[2] |

| 2 | (4,5-dimethoxy-2-nitrophenyl)methanol | This compound | Phosphorus tribromide | THF | 86 | 131-133 |

Spectroscopic Data

This compound:

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of this compound from 6-nitroveratraldehyde.

References

- 1. prepchem.com [prepchem.com]

- 2. 4,5-ジメトキシ-2-ニトロベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene | C9H10BrNO4 | CID 3016812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE(53413-67-5) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE(53413-67-5)IR [chemicalbook.com]

The DMNB Photolabile Protecting Group: A Technical Guide to Spatiotemporal Control in Research and Drug Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a cornerstone of photoremovable protecting group chemistry, offering precise spatiotemporal control over the release of bioactive molecules. This technical guide provides a comprehensive overview of the key features of the DMNB group, including its photochemical properties, synthesis, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Features and Photochemical Properties

The DMNB group is a member of the 2-nitrobenzyl family of photolabile protecting groups. Its utility stems from its ability to "cage" a functional group on a molecule of interest, rendering it biologically inactive. Upon irradiation with UV light, typically in the 340-360 nm range, the DMNB group undergoes a photochemical reaction that results in its cleavage, releasing the active molecule and a byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde. This process allows for the precise initiation of biological processes in a defined time and location.

Key advantages of the DMNB protecting group include its stability in the absence of light, efficient cleavage upon UV irradiation, and the relatively inert nature of its photolytic byproducts in many biological systems. However, it is important to note that the photolysis byproducts of DMNB can exhibit fluorescence, which may need to be considered in experimental design, particularly in fluorescence-based assays.[1][2]

Quantitative Photochemical Data

The efficiency of a photolabile protecting group is characterized by its molar extinction coefficient (ε) at the wavelength of irradiation and its quantum yield (Φ), which is the probability that the absorption of a photon will lead to the desired photochemical reaction. While the quantum yield of DMNB is generally lower than some other photolabile protecting groups like α-carboxy-2-nitrobenzyl (CNB), its longer wavelength of maximum absorption (~355 nm) allows for the use of less damaging, longer-wavelength UV light.[3]

| Property | Value | Wavelength (nm) | Reference |

| Absorption Maximum (λmax) | ~355 | - | [3] |

| Molar Extinction Coefficient (ε) | Varies with caged molecule | ~355 | [4][5] |

| Quantum Yield (Φ) | Generally lower than CNB-caged probes | ~355 | [3] |

Note: The molar extinction coefficient and quantum yield can vary depending on the specific molecule that is "caged" by the DMNB group.

Experimental Protocols

Synthesis of DMNB-Caged Compounds (Caging)

The most common method for introducing the DMNB protecting group is through the use of 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br). The following are generalized protocols for the caging of different functional groups.

Protocol 1: Caging of Carboxylic Acids

This protocol describes the esterification of a carboxylic acid with DMNB alcohol.

Materials:

-

Carboxylic acid of interest

-

4,5-dimethoxy-2-nitrobenzyl alcohol

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate)

Procedure:

-

Dissolve the carboxylic acid (1 equivalent), 4,5-dimethoxy-2-nitrobenzyl alcohol (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM or DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add DCC or EDC (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea byproduct (if DCC was used).

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system.

-

Characterize the purified DMNB-caged carboxylic acid by NMR and mass spectrometry.

Protocol 2: Caging of Amines

This protocol describes the formation of a carbamate linkage between an amine and the DMNB group.

Materials:

-

Amine of interest

-

4,5-dimethoxy-2-nitrobenzyl chloroformate or 4,5-dimethoxy-2-nitrobenzyl p-nitrophenyl carbonate

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography

Procedure:

-

Dissolve the amine (1 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or THF.

-

Cool the reaction mixture to 0 °C.

-

Slowly add a solution of 4,5-dimethoxy-2-nitrobenzyl chloroformate or p-nitrophenyl carbonate (1.2 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

-

Characterize the purified DMNB-caged amine by NMR and mass spectrometry.

Photolytic Cleavage of DMNB-Caged Compounds (Uncaging)

The uncaging process requires a UV light source capable of emitting light in the 340-360 nm range.

Materials and Equipment:

-

DMNB-caged compound dissolved in an appropriate buffer or solvent.

-

UV lamp (e.g., mercury arc lamp, UV LED) with a filter to select the desired wavelength range (e.g., 365 nm).

-

Quartz cuvette or appropriate sample holder transparent to UV light.

-

Magnetic stirrer (optional).

-

Analytical instrument to monitor the release of the active compound (e.g., HPLC, spectrophotometer, or a biological assay).

Procedure:

-

Prepare a solution of the DMNB-caged compound at the desired concentration. Crucially, all handling of the DMNB-caged compound should be performed in the dark or under red light to prevent premature uncaging. [6]

-

Place the solution in a quartz cuvette or other suitable UV-transparent container.

-

Position the sample at a fixed distance from the UV light source. The intensity of the light at the sample should be determined using a power meter.

-

Irradiate the sample for a specific duration. The irradiation time will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of uncaging.

-

At various time points, an aliquot of the solution can be taken to quantify the amount of released compound using an appropriate analytical method.

-

For cellular experiments, a microscope equipped with a UV light source can be used to deliver light to a specific region of interest, allowing for highly localized uncaging.

Visualizations

Photocleavage Mechanism of the DMNB Group

The following diagram illustrates the key steps in the photochemical cleavage of a DMNB-caged molecule. Upon absorption of a UV photon, the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and 4,5-dimethoxy-2-nitrosobenzaldehyde.

Experimental Workflow: Spatiotemporal Control of Enzyme Activity

DMNB can be used to cage a critical amino acid residue in an enzyme's active site, rendering the enzyme inactive. Spatially and temporally controlled light exposure can then activate the enzyme at a specific location and time within a biological system.

References

- 1. researchgate.net [researchgate.net]

- 2. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective immunocapture and light-controlled traceless release of transiently caged proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Light: A Technical Guide to Caged Compounds for Biological Studies

For researchers, scientists, and drug development professionals, the ability to precisely control biological processes is paramount. Caged compounds, molecules rendered temporarily inert by a photolabile protecting group (PPG), offer an unparalleled level of spatiotemporal control. This guide delves into the core principles, practical applications, and detailed methodologies of utilizing caged compounds to illuminate the intricate workings of biological systems.

Caged compounds are powerful tools that allow for the light-induced release of bioactive molecules, enabling researchers to initiate and study cellular processes with high precision.[1][2][3] The fundamental principle involves attaching a PPG to a biologically active molecule, effectively "caging" it and preventing it from interacting with its target.[1][2] Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule and initiating a biological response.[1][2] This technique provides a significant advantage over traditional methods of agonist or antagonist application, as it allows for instantaneous and localized activation, mimicking the rapid and confined nature of many biological signaling events.[4]

Core Concepts: The Photolabile Protecting Group

The efficacy of a caged compound is largely determined by the properties of its PPG. An ideal PPG exhibits several key characteristics:

-

Photochemical Efficiency: A high quantum yield (Φ), which represents the efficiency of converting absorbed light into the cleavage of the protecting group, is crucial for minimizing the required light intensity and duration, thereby reducing potential phototoxicity.[5][6][7]

-

Wavelength Specificity: The PPG should have a distinct absorption maximum (λmax), ideally in a range that minimizes absorption by endogenous cellular components to reduce off-target effects and photodamage.[5][6] The development of PPGs sensitive to visible or near-infrared light has been a significant advancement, allowing for deeper tissue penetration and reduced phototoxicity compared to UV-sensitive groups.[6][8]

-

Biological Inertness: Both the caged compound and the photolyzed PPG byproduct should be biologically inactive and non-toxic to avoid confounding experimental results.[2]

-

Stability: The caged compound must be stable under physiological conditions (pH, temperature) to prevent premature uncaging.[5]

-

Two-Photon Excitation: For high-resolution, three-dimensional applications, PPGs with a significant two-photon absorption cross-section are desirable, enabling highly localized uncaging within a diffraction-limited volume.[4][9]

Quantitative Comparison of Common Photolabile Protecting Groups

The selection of an appropriate PPG is critical for the success of any experiment involving caged compounds. The following tables summarize the key photophysical properties of commonly used caging groups, providing a basis for informed selection.

| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φu) | Key Features & Drawbacks |

| o-Nitrobenzyl (oNB) | 260-350 | 300-365 | 0.01-0.3 | Features: Well-established chemistry, predictable cleavage mechanism. Drawbacks: Requires UV light which can be phototoxic, relatively low quantum yield, photobyproducts can be reactive.[5] |

| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | ~350 | 350-365 | 0.006-0.16 | Features: Red-shifted absorption compared to oNB. Drawbacks: Still requires UV activation.[5] |

| 7-Nitroindolinyl (NI) | 300-380 | 350-405 | 0.02-0.2 | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity. Drawbacks: Can exhibit lower stability.[5] |

| 4-Carboxymethoxy-5,7-dinitroindolinyl (CDNI) | ~395 | 350-405 | ~0.5-0.6 | Features: High quantum yield, good two-photon sensitivity. Drawbacks: Synthesis can be complex.[10][11] |

| Coumarin-based (e.g., DEACM) | 350-450 | 365-450 | 0.01-0.2+ | Features: Visible light absorption, often fluorescent, good two-photon sensitivity. Drawbacks: Quantum yield can be sensitive to the leaving group.[5][6] |

| BODIPY-based | 480-520 | 488-530 | 0.1-0.5 | Features: Visible light absorption, high quantum yields, excellent for two-photon applications. Drawbacks: Can be synthetically more complex.[5][6] |

| Caging Group | Two-Photon Uncaging Cross-Section (δu, GM) | Optimal Two-Photon Excitation Wavelength (nm) |

| MNI | ~0.02 | ~720 |

| CDNI | ~0.1 | ~720 |

| DEAC450 | ~0.2 | ~900 |

| RuBi | ~0.3-0.5 | ~800 |

| NDBF | High | ~740 |

Note: 1 GM (Goeppert-Mayer) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. Data is compiled from multiple sources and can vary depending on the specific caged molecule and experimental conditions.[12][13][14]

Experimental Protocols: A Step-by-Step Guide

The successful application of caged compounds relies on meticulous experimental design and execution. Below are detailed methodologies for key experiments.

Synthesis of CDNI-Caged Glutamate

This protocol describes an improved, four-step synthesis of 4-carboxymethoxy-5,7-dinitroindolinyl-caged L-glutamate (CDNI-Glu), a widely used caged neurotransmitter with a high quantum yield.[10][11][15]

Materials:

-

4-Hydroxy-5,7-dinitroindoline

-

tert-Butyl bromoacetate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

L-Glutamic acid di-tert-butyl ester hydrochloride

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Alkylation of the phenol: Dissolve 4-hydroxy-5,7-dinitroindoline in DMF and add potassium carbonate. Stir the mixture and then add tert-butyl bromoacetate. Continue stirring at room temperature overnight. After the reaction is complete, pour the mixture into water and extract with ethyl acetate. Dry the organic layer, evaporate the solvent, and purify the crude product by silica gel chromatography to obtain the tert-butyl ester intermediate.

-

Coupling with glutamate: Dissolve the intermediate from step 1, L-glutamic acid di-tert-butyl ester hydrochloride, DCC, and DMAP in DCM. Stir the reaction mixture at room temperature overnight. Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate. Purify the residue by silica gel chromatography to yield the fully protected CDNI-caged glutamate.

-

Deprotection: Dissolve the protected compound in a mixture of DCM and TFA. Stir at room temperature for several hours until the deprotection is complete (monitored by TLC).

-

Purification: Remove the solvents under reduced pressure. Precipitate the final product, CDNI-Glu, by adding cold diethyl ether. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Two-Photon Uncaging Microscopy in Brain Slices

This protocol outlines the general steps for performing two-photon uncaging of a neurotransmitter, such as glutamate, in acute brain slices, a technique widely used to study synaptic function with high spatial resolution.[4][9]

Materials and Equipment:

-

Two-photon laser scanning microscope equipped with a femtosecond-pulsed laser (e.g., Ti:Sapphire laser)

-

Water-immersion objective with high numerical aperture

-

Electrophysiology setup for patch-clamp recording

-

Perfusion system for delivering artificial cerebrospinal fluid (aCSF)

-

Acute brain slices

-

Caged compound (e.g., MNI-Glu or CDNI-Glu)

-

Fluorescent dye for cell visualization (e.g., Alexa Fluor 594) included in the patch pipette

Procedure:

-

Slice Preparation: Prepare acute brain slices from the desired brain region according to standard protocols. Maintain slices in oxygenated aCSF.

-

Loading of Caged Compound: Bath-apply the caged compound to the brain slice at a concentration typically in the low millimolar range.

-

Cell Identification and Patching: Identify target neurons using infrared differential interference contrast (IR-DIC) microscopy. Perform whole-cell patch-clamp recording from the selected neuron. The patch pipette should contain an internal solution with a fluorescent dye to visualize the cell morphology.

-

Two-Photon Imaging and Uncaging:

-

Switch to two-photon imaging mode to visualize the fluorescently labeled neuron.

-

Tune the laser to the optimal wavelength for two-photon excitation of the caged compound (e.g., ~720 nm for MNI-Glu or CDNI-Glu).

-

Position the laser beam at the desired location for uncaging, such as a specific dendritic spine.

-

Deliver a short laser pulse (typically a few milliseconds) to uncage the neurotransmitter.

-

-

Data Acquisition: Simultaneously record the electrophysiological response (e.g., excitatory postsynaptic potential or current) evoked by the uncaged neurotransmitter.

-

Data Analysis: Analyze the recorded electrophysiological signals to quantify the synaptic response.

Visualizing Biological Processes with Caged Compounds

Graphviz diagrams can be used to illustrate the complex signaling pathways, experimental workflows, and logical relationships involved in caged compound studies.

References

- 1. nathan.instras.com [nathan.instras.com]

- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two-Photon Uncaging of Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3D scanning and uncaging two-photon microscopy - Norbrain [norbrain.no]

- 10. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Synthesis of Caged Glutamate and Caging Each Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nathan.instras.com [nathan.instras.com]

- 13. benchchem.com [benchchem.com]

- 14. New caged coumarin fluorophores with extraordinary uncaging cross sections suitable for biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Guiding Light: A Technical History of Photolabile Protecting Groups in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, mechanisms, and practical applications of photolabile protecting groups (PPGs) in organic synthesis. From their conceptual beginnings to their sophisticated applications in modern drug development and materials science, PPGs offer a unique level of control over chemical reactions, enabling spatial and temporal precision that is unattainable with conventional methods. This guide provides a comprehensive overview of the core classes of PPGs, their quantitative photochemical properties, detailed experimental protocols for their use, and visual representations of their underlying reaction mechanisms.

A Brief History: From a Novel Concept to an Indispensable Tool